![molecular formula C19H12ClN3OS B2409450 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391863-53-9](/img/structure/B2409450.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

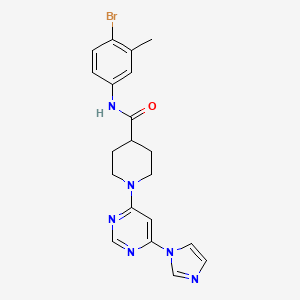

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide, also known as CTN-6, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. CTN-6 belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Thiadiazole derivatives, including those with naphthalene moieties, are synthesized through reactions involving compounds like 2-amino-5-methyl-1,3,4-thiadiazole, chloroaecetylchloride, and thiourea. These reactions are characterized by specific conditions such as reflux temperature in suitable solvents (Malik et al., 2018).

Characterization Methods : The characterization of these derivatives often involves techniques like UV, IR, and NMR spectroscopy, as well as elemental analysis. These methods help in understanding the structural and physical properties of the synthesized compounds (GayathriB. et al., 2019).

Biological Evaluation

Anticancer Properties : Several thiadiazole derivatives have been evaluated for their potential anticancer properties. Studies have shown that compounds with thiazole and thiadiazole moieties exhibit significant activity against various cancer cell lines, including cervical, breast, and colorectal cancer (Ekrek et al., 2022).

Antimycobacterial Activity : Compounds like N-alkoxyphenylhydroxynaphthalenecarboxamides have shown promising antimycobacterial activity against strains like Mycobacterium tuberculosis. Their activity is influenced by factors such as lipophilicity, and some compounds have been found to be comparable or superior to standard drugs like rifampicin (Goněc et al., 2016).

Physical Properties

Dipole Moment Estimation : The photophysical properties of thiadiazole derivatives have been studied, including the estimation of ground and excited state dipole moments. These studies help in understanding the behavior of these compounds in different solvent polarities and their potential applications in various fields (Muddapur et al., 2016).

Crystal Structure Analysis : Crystallographic studies of thiadiazole derivatives reveal insights into molecular conformations and intermolecular interactions, which are crucial for understanding their reactivity and potential applications (Özer et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown considerable anti-tb activity against drug-sensitive mycobacterium tuberculosis strain . This suggests that the compound may have similar effects.

Action Environment

It is worth noting that similar compounds have exhibited selective activity towards drug-sensitive, multidrug-resistant, and extensively drug-resistant mycobacterium tuberculosis strains over mammalian cells , indicating their potential lack of cytotoxicity.

properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCTJMXCDKABI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)

![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)

![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)